Tetrazole-5-acetohydrazide

Beschreibung

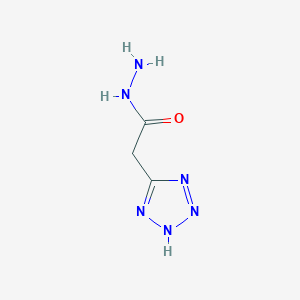

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2H-tetrazol-5-yl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N6O/c4-5-3(10)1-2-6-8-9-7-2/h1,4H2,(H,5,10)(H,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWKUAKLZOIABHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NNN=N1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Tetrazole-5-acetohydrazide from Cyanoacetic Acid

Abstract

This guide provides a detailed, in-depth exploration of a robust synthetic pathway to Tetrazole-5-acetohydrazide, a valuable heterocyclic building block in medicinal chemistry and drug development.[1] Starting from the readily available precursor, cyanoacetic acid, the synthesis proceeds through a three-step sequence: a catalyzed [3+2] cycloaddition to form the tetrazole ring, a classical esterification to activate the carboxylic acid, and a final hydrazinolysis to yield the target hydrazide. This document elucidates the underlying chemical principles, provides detailed, step-by-step experimental protocols, and emphasizes the critical safety considerations necessary for handling the energetic intermediates and reagents involved. The content is structured to provide researchers, chemists, and drug development professionals with the technical expertise and practical insights required to successfully implement this synthesis.

Introduction: The Significance of the Tetrazole and Hydrazide Moieties

In the landscape of modern medicinal chemistry, the strategic incorporation of specific functional groups is paramount to tuning the pharmacological and pharmacokinetic profiles of drug candidates. The tetrazole ring and the hydrazide functional group are two such privileged scaffolds.

-

The Tetrazole Ring: As a bioisosteric replacement for the carboxylic acid group, the 5-substituted 1H-tetrazole offers a similar pKa while providing improved metabolic stability and enhanced lipophilicity, which can significantly improve a drug's oral bioavailability and cell membrane permeability.[2] Its unique electronic properties and ability to participate in hydrogen bonding have led to its inclusion in numerous FDA-approved drugs, such as the antihypertensive agent Losartan.[3]

-

The Hydrazide Moiety: Hydrazides are versatile intermediates and key pharmacophores in their own right.[2][4] They serve as crucial precursors for the synthesis of a wide array of other heterocyclic systems, including oxadiazoles and triazoles, and are present in various biologically active compounds exhibiting antibacterial, anticonvulsant, and anti-inflammatory properties.[2][4]

The target molecule, Tetrazole-5-acetohydrazide (PubChem CID: 55281807), synergistically combines these two important functionalities.[5] It serves as a fragment-like lead structure and a versatile building block for constructing more complex molecules with potential therapeutic applications, particularly as enzyme inhibitors.[1] This guide details an efficient and logical pathway for its synthesis starting from cyanoacetic acid.

Synthetic Strategy & Mechanistic Insights

The transformation of cyanoacetic acid into tetrazole-5-acetohydrazide is most effectively achieved through a three-step synthetic sequence. This strategy ensures high yields and manageable purification at each stage.

Overall Synthetic Workflow

The pathway involves the initial formation of the tetrazole ring, followed by functional group manipulations to arrive at the final product.

Caption: Overall 3-step synthetic workflow.

Step 1: Synthesis of 1H-Tetrazole-5-acetic acid via [3+2] Cycloaddition

The cornerstone of this synthesis is the formation of the tetrazole ring from a nitrile precursor. This reaction is a classic example of a [3+2] cycloaddition, where the three-atom azide dipole reacts with the two-atom nitrile π-system.[3][6][7]

-

Causality of Reagent Choice:

-

Nitrile Source: Cyanoacetic acid provides the two-carbon backbone and the nitrile group necessary for the cycloaddition.

-

Azide Source: Sodium azide (NaN₃) is the most common and cost-effective source of the azide anion.

-

Catalyst/Proton Source: The reaction requires the in-situ generation of hydrazoic acid (HN₃), which is highly toxic and explosive.[3] This is safely achieved by using a proton source to react with sodium azide. While ammonium chloride is frequently used, in this specific case, the acidic proton of cyanoacetic acid itself can participate.[3][8] However, the addition of a Lewis acid catalyst, such as zinc chloride (ZnCl₂), is highly beneficial. The zinc ion coordinates to the nitrile nitrogen, polarizing the C≡N bond and making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack by the azide anion.[9] A Chinese patent specifically describes a one-step method using cyanoacetic acid, sodium azide, and a catalyst like zinc chloride in water.[10]

-

Caption: Catalyzed mechanism of tetrazole formation.

Step 2: Esterification to Methyl (1H-tetrazol-5-yl)acetate

The direct conversion of a carboxylic acid to a hydrazide can be sluggish and require harsh conditions. A more reliable and common strategy is to first convert the carboxylic acid into a more reactive derivative, such as an ester. The methyl ester is an ideal intermediate.

-

Causality of Experimental Choice: Fischer esterification is a standard, acid-catalyzed reaction between a carboxylic acid and an alcohol. Using methanol as both the solvent and reagent in the presence of a catalytic amount of a strong acid (e.g., H₂SO₄) efficiently drives the equilibrium towards the formation of the methyl ester. This step is crucial as the ester carbonyl is significantly more electrophilic than the carboxylate anion, making it an excellent substrate for the subsequent nucleophilic attack by hydrazine. This esterification-hydrazinolysis sequence is a well-documented method for preparing hydrazides from tetrazole acetic acids.[2][4]

Step 3: Hydrazinolysis of the Ester

The final step is the conversion of the methyl ester intermediate into the desired Tetrazole-5-acetohydrazide. This is a nucleophilic acyl substitution reaction.

-

Mechanism: Hydrazine hydrate (N₂H₄·H₂O) is a potent nucleophile. The lone pair of electrons on one of the nitrogen atoms attacks the electrophilic carbonyl carbon of the methyl ester. This forms a tetrahedral intermediate, which then collapses, expelling the methoxide (CH₃O⁻) as a leaving group. A subsequent proton transfer results in the formation of the stable acetohydrazide product and methanol as a byproduct.[11] This reaction is typically performed in an alcohol solvent, such as methanol or ethanol, and often proceeds to completion with high yield upon gentle heating.[2][4]

Detailed Experimental Protocols

Disclaimer: These protocols involve hazardous materials and should only be performed by trained chemists in a properly equipped laboratory with appropriate safety measures, including a certified chemical fume hood.

Protocol for Step 1: 1H-Tetrazole-5-acetic acid

-

Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyanoacetic acid (8.5 g, 0.1 mol), sodium azide (7.8 g, 0.12 mol), and zinc chloride (2.7 g, 0.02 mol).[10]

-

Solvent Addition: Add 100 mL of deionized water as the solvent.[10]

-

Reaction: Heat the stirred suspension to reflux (approximately 100 °C) and maintain this temperature for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by the consumption of cyanoacetic acid), cool the mixture to room temperature.

-

Acidification & Precipitation: Slowly add concentrated hydrochloric acid (~10 mL) dropwise to the cooled solution while stirring until the pH reaches 1-2. A white precipitate of 1H-tetrazole-5-acetic acid will form.

-

Isolation: Cool the mixture in an ice bath for 1 hour to maximize precipitation. Collect the solid product by vacuum filtration, wash the filter cake with a small amount of cold deionized water, and dry it under vacuum at 50-60 °C.

Protocol for Step 2: Methyl (1H-tetrazol-5-yl)acetate

-

Reagent Setup: In a 250 mL round-bottom flask, suspend the dried 1H-tetrazole-5-acetic acid (12.8 g, 0.1 mol) in 150 mL of anhydrous methanol.

-

Catalyst Addition: Carefully add concentrated sulfuric acid (2 mL) dropwise to the suspension while stirring.

-

Reaction: Heat the mixture to reflux (approximately 65 °C) for 6-8 hours. The solid should dissolve as the reaction progresses.

-

Work-up: Cool the reaction mixture to room temperature and neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the remaining residue, add 100 mL of water and extract the product with ethyl acetate (3 x 75 mL).

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude methyl ester, which can be used in the next step without further purification or purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).

Protocol for Step 3: Tetrazole-5-acetohydrazide

-

Reagent Setup: Dissolve the crude Methyl (1H-tetrazol-5-yl)acetate (14.2 g, 0.1 mol) in 100 mL of methanol in a 250 mL round-bottom flask.[2]

-

Hydrazine Addition: Add hydrazine hydrate (6 mL, ~0.12 mol) dropwise to the stirred solution at room temperature.[2][4]

-

Reaction: Gently heat the reaction mixture to 45-50 °C and stir for 4-6 hours. A white solid is expected to precipitate as the reaction proceeds.

-

Isolation: Cool the reaction mixture to room temperature and then in an ice bath for 30 minutes.

-

Purification: Collect the white crystalline product by vacuum filtration. Wash the solid with a small amount of cold methanol to remove any unreacted starting materials or byproducts.

-

Drying: Dry the final product, Tetrazole-5-acetohydrazide, in a vacuum oven at 50 °C to a constant weight. The product is typically a white crystalline solid.[2]

Data Summary & Characterization

The following table summarizes the key quantitative parameters for the synthesis.

| Step | Starting Material | Key Reagents | Molar Ratio (SM:Reagent) | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |

| 1 | Cyanoacetic Acid | NaN₃, ZnCl₂ | 1 : 1.2 : 0.2 | Water | 100 | 12-18 | 75-85 |

| 2 | 1H-Tetrazole-5-acetic acid | CH₃OH, H₂SO₄ | 1 : Excess : Cat. | Methanol | 65 | 6-8 | 80-90 |

| 3 | Methyl (1H-tetrazol-5-yl)acetate | N₂H₄·H₂O | 1 : 1.2 | Methanol | 50 | 4-6 | >90 |

Product Characterization: The identity and purity of the final product and intermediates should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.

-

FTIR Spectroscopy: To identify key functional groups (N-H, C=O, C=N, N=N).

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.[2][4]

Critical Safety Precautions

This synthesis involves highly hazardous materials. Strict adherence to safety protocols is mandatory.

-

Sodium Azide (NaN₃):

-

Toxicity: Sodium azide is acutely toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[12][13] Always handle in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and double nitrile gloves.[12][14]

-

Explosion Hazard: NaN₃ can form highly explosive heavy metal azides.[12] Never use metal spatulas for handling solid sodium azide.[15] Avoid contact with lead and copper, which are common in drain pipes; never dispose of azide waste down the sink.[13]

-

Reaction with Acid: Sodium azide reacts with acids to form hydrazoic acid (HN₃), a highly toxic, volatile, and explosive gas.[12][15] All acidification steps must be performed slowly, in a fume hood, and with extreme caution.

-

-

Hydrazine Hydrate (N₂H₄·H₂O):

-

Hydrazine is a suspected carcinogen and is highly corrosive and toxic. Handle only in a fume hood with appropriate PPE.

-

-

General Procedures:

-

Ensure an emergency safety shower and eyewash station are immediately accessible.[13]

-

Prepare for potential spills by having appropriate spill kits available.[14]

-

All waste generated, including empty reagent bottles and contaminated materials, must be disposed of as hazardous waste according to institutional guidelines.[16]

-

Conclusion

This guide outlines a logical, efficient, and well-documented three-step synthesis of Tetrazole-5-acetohydrazide from cyanoacetic acid. By understanding the causality behind the chosen reagents and reaction conditions—from the Lewis-acid catalyzed cycloaddition to form the tetrazole ring to the classic esterification-hydrazinolysis sequence—researchers can reliably produce this valuable chemical intermediate. The paramount importance of adhering to strict safety protocols, particularly when handling sodium azide, cannot be overstated. With careful execution, this pathway provides a robust and scalable method for accessing a key building block for the discovery and development of novel therapeutic agents.

References

-

Safe Handling of Sodium Azide (SAZ). Environment, Health & Safety - University of Wisconsin-Madison. [Link]

-

Sodium Azide NaN3. Division of Research Safety | Illinois. [Link]

-

Lab Safety Guideline: Sodium Azide. The University of Tennessee Health Science Center. [Link]

-

Sodium Azide. Yale Environmental Health & Safety. [Link]

-

Tetrazolium Compounds: Synthesis and Applications in Medicine. PubMed Central - NIH. [Link]

-

tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube. [Link]

-

Novel N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides: synthesis and characterization. Turkish Journal of Chemistry. [Link]

-

Novel Synthesis of 5-Substituted-Tetrazoles. Creighton University. [Link]

-

Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). Thieme Chemistry. [Link]

-

Synthesis of 5-Substituted Tetrazoles: Reaction of Azide Salts with Organonitriles Catalyzed by Trialkylammonium Salts in Non-polar Media. ACS Publications. [Link]

-

Tetrazole-5-acetohydrazide | C3H6N6O | CID 55281807. PubChem - NIH. [Link]

- CN103508971A - 1H-tetrazole-5-acetic acid one-step synthesis production method.

-

2-(1H-Tetrazol-5-yl)acetic acid hydrazide (1) is a fragment-like lead... ResearchGate. [Link]

-

Synthesis of cyanoacetohydrazide. ResearchGate. [Link]

-

(PDF) Novel N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides: Synthesis and characterization. ResearchGate. [Link]

- CN102993114A - Method for producing 1H-tetrazole-5-acetic acid.

-

The synthesis of [1-14 C]2-(1H-tetrazol-5-yl)acetic acid. PubMed. [Link]

-

Utilization of Cyanoacetohydrazide and Oxadiazolyl Acetonitrile in the Synthesis of Some New Cytotoxic Heterocyclic Compounds. PubMed Central - NIH. [Link]

-

A Comprehensive Study on Synthesis of Heterocyclic Compound by Using Cyanoacetohydrazide Of Pyrazole. International Journal of Advanced Research in Science, Communication and Technology. [Link]

-

An Improved Protocol for the Preparation of 5-Substituted Tetrazoles from Organic Thiocyanates and Nitriles. Thieme Chemistry. [Link]

-

(1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. MDPI. [Link]

-

Tetrazoles via Multicomponent Reactions. PubMed Central - NIH. [Link]

- DD201588A5 - PROCESS FOR PREPARING 1-CYANOMETHYL-1H-TETRAZOL-5-THIOL.

-

1H-Tetrazole synthesis. Organic Chemistry Portal. [Link]

-

Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. MDPI. [Link]

-

Tetrazole-5-acetohydrazide. Pharmaffiliates. [Link]

-

Unexpected Hydrazinolysis Behaviour of 1-Chloro-4-methyl-5H-pyridazino[4,5-b]indole and a Convenient Synthesis of New[12][14][15]-Triazolo[4',3':1,6]pyridazino[4,5-b]indoles. PubMed Central - NIH. [Link]

- Process for preparation of tetrazoles from aromatic cyano derivatives.

-

Synthesis of Novel Energetic N-(1-Carboxymethyl-1H- tetrazole-5-yl)-hydrazinium Salts. Central European Journal of Energetic Materials. [Link]

-

Preparation and Reactions of (1H-Tetrazol-5-yl)zinc Pivalates. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 3. thieme-connect.com [thieme-connect.com]

- 4. researchgate.net [researchgate.net]

- 5. Tetrazole-5-acetohydrazide | C3H6N6O | CID 55281807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. An Improved Protocol for the Preparation of 5-Substituted Tetrazoles from Organic Thiocyanates and Nitriles [organic-chemistry.org]

- 10. CN103508971A - 1H-tetrazole-5-acetic acid one-step synthesis production method - Google Patents [patents.google.com]

- 11. Unexpected Hydrazinolysis Behaviour of 1-Chloro-4-methyl-5H-pyridazino[4,5-b]indole and a Convenient Synthesis of New [1,2,4]-Triazolo[4’,3’:1,6]pyridazino[4,5-b]indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ehs.umich.edu [ehs.umich.edu]

- 13. ehs.yale.edu [ehs.yale.edu]

- 14. - Division of Research Safety | Illinois [drs.illinois.edu]

- 15. ehs.wisc.edu [ehs.wisc.edu]

- 16. uthsc.edu [uthsc.edu]

An In-depth Technical Guide to the Physicochemical Properties of Tetrazole-5-acetohydrazide

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrazole-5-acetohydrazide stands as a molecule of significant interest at the intersection of medicinal chemistry and materials science. It integrates two pivotal functional groups: the tetrazole ring, a well-established bioisostere for carboxylic acids, and the acetohydrazide moiety, a versatile synthon for constructing complex molecular architectures. This guide provides a comprehensive exploration of the core physicochemical properties of Tetrazole-5-acetohydrazide, moving from its fundamental structure and spectroscopic signature to its thermal stability and acidic character. The narrative is grounded in established scientific principles and supported by detailed experimental protocols, offering both foundational knowledge and practical insights for professionals engaged in chemical research and drug development.

Introduction: The Scientific Merit of Tetrazole-5-acetohydrazide

The pursuit of novel therapeutic agents frequently involves the strategic combination of pharmacologically validated functional groups. Tetrazole-5-acetohydrazide (C₃H₆N₆O) is a prime exemplar of this design philosophy.

-

The Tetrazole Moiety: This nitrogen-rich five-membered heterocycle is a cornerstone of modern medicinal chemistry. Its defining feature is its ability to act as a metabolically stable bioisostere of the carboxylic acid group.[1] This is attributed to their comparable pKa values and planar structures, allowing the tetrazole to engage in similar hydrogen bonding interactions as a carboxylate at physiological pH.[2][3] This substitution can significantly improve a drug candidate's pharmacokinetic profile by enhancing its resistance to metabolic degradation.

-

The Acetohydrazide Moiety: The hydrazide functional group (-CONHNH₂) is a reactive and versatile chemical handle. It serves as a crucial intermediate for the synthesis of a wide array of derivatives, including hydrazones, pyrazoles, and other heterocyclic systems, enabling the exploration of broad chemical space in lead optimization campaigns.[4][5]

This guide aims to provide an in-depth characterization of Tetrazole-5-acetohydrazide, equipping researchers with the technical understanding necessary for its effective utilization in synthesis and molecular design.

Molecular Structure and Synthesis

A thorough understanding of a molecule's properties begins with its structure.

2.1. Chemical Identity

-

IUPAC Name: 2-(2H-tetrazol-5-yl)acetohydrazide[6]

-

Molecular Formula: C₃H₆N₆O[6]

-

Molecular Weight: 142.12 g/mol [6]

-

CAS Number: 1002104-07-5[7]

2.2. Structural Representation and Tautomerism

The tetrazole ring exists in a state of prototropic tautomerism between the 1H and 2H forms. While both isomers are present, various physicochemical methods have shown that the 1H-tautomer generally predominates in solution. This equilibrium is a critical consideration as it can influence the molecule's reactivity and intermolecular interactions.

Caption: 2D structure of 1H-Tetrazole-5-acetohydrazide.

2.3. Synthetic Strategy

The synthesis of Tetrazole-5-acetohydrazide is conceptually straightforward, leveraging well-established reactions. A common and efficient method for forming the 5-substituted tetrazole ring is the [3+2] cycloaddition reaction between a nitrile and an azide source. The acetohydrazide moiety is typically formed via the hydrazinolysis of a corresponding ester.

Caption: A representative synthetic workflow for Tetrazole-5-acetohydrazide.

Physicochemical Data

The physicochemical properties of a compound govern its behavior in both chemical and biological systems. The data presented below are derived from computational models and are essential for predicting solubility, membrane permeability, and potential for intermolecular interactions.

| Property | Value | Source | Significance |

| Molecular Weight | 142.12 g/mol | [6] | Fundamental property for all stoichiometric calculations. |

| XLogP3-AA | -2.0 | [6] | Indicates high hydrophilicity and predicts poor lipid membrane permeability. |

| Hydrogen Bond Donor Count | 3 | [6] | The N-H groups on the tetrazole ring and the hydrazide moiety can donate H-bonds. |

| Hydrogen Bond Acceptor Count | 5 | [6] | The numerous nitrogen atoms and the carbonyl oxygen act as H-bond acceptors. |

| pKa (Predicted) | ~4.7 - 5.5 | [2][8] | Similar to carboxylic acids, enabling its role as a bioisostere. The molecule is acidic. |

| Solubility | Soluble in Water, DMSO, DMF | [8] | High polarity and H-bonding capacity suggest good solubility in polar solvents. |

Spectroscopic Characterization

Unambiguous identification and structural verification rely on a combination of spectroscopic techniques. The following data represent the expected spectral characteristics of Tetrazole-5-acetohydrazide.

| Technique | Functional Group | Expected Chemical Shift / Wavenumber | Rationale & Insights |

| ¹H NMR | -CH₂- (Methylene) | ~4.2 ppm | Singlet; deshielded by the adjacent electron-withdrawing tetrazole and carbonyl groups.[9] |

| -NH-NH₂ (Hydrazide) | Broad signals, ~4.5 ppm (NH₂) and ~9.5 ppm (NH) | Protons are exchangeable, often resulting in broad peaks. Chemical shifts are concentration and solvent dependent.[5] | |

| N-H (Tetrazole) | >15 ppm | Highly deshielded proton due to the aromaticity and nitrogen environment of the ring. Often very broad.[10][11] | |

| ¹³C NMR | -CH₂- (Methylene) | ~30 ppm | Aliphatic carbon signal. |

| C=O (Carbonyl) | ~165-170 ppm | Typical chemical shift for an amide-like carbonyl carbon.[5] | |

| C5 (Tetrazole Ring) | ~155 ppm | The single carbon in the tetrazole ring is significantly deshielded due to the surrounding nitrogen atoms.[10][12][13] | |

| FTIR | N-H Stretch | 3200-3400 cm⁻¹ | Broad bands corresponding to the hydrazide and tetrazole N-H groups. |

| C=O Stretch (Amide I) | ~1650-1680 cm⁻¹ | Strong, characteristic absorption for the carbonyl group. | |

| N-H Bend (Amide II) | ~1550-1640 cm⁻¹ | Bending vibration of the hydrazide N-H bonds. | |

| Tetrazole Ring | 1000-1500 cm⁻¹ | A series of complex bands related to C=N and N=N stretching and ring vibrations.[14] | |

| Mass Spec. | [M+H]⁺ | m/z 143.07 | Protonated molecular ion in positive ESI mode. |

| Fragmentation | Loss of N₂ (m/z 28) or HN₃ (m/z 43) | Characteristic fragmentation pathways for the tetrazole ring, providing structural confirmation.[1][15] |

Thermal Properties: A Stability Assessment

For nitrogen-rich compounds, understanding thermal stability is paramount for safe handling, storage, and processing. Thermal analysis techniques like TGA and DSC provide critical data on decomposition behavior.

-

Thermogravimetric Analysis (TGA): TGA measures mass loss as a function of temperature. For Tetrazole-5-acetohydrazide, a TGA scan would likely show stability up to approximately 200-250°C, followed by a rapid, multi-stage mass loss corresponding to the decomposition of the molecule.[16]

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample. A DSC thermogram would first show an endotherm for melting, immediately followed by a large, sharp exotherm. This exotherm signifies the energetic decomposition of the tetrazole ring, a characteristic feature of this class of compounds.[16] The decomposition of tetrazoles is often explosive in nature, necessitating careful handling of the material, especially upon heating.[17]

Key Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols outline standard procedures for characterizing Tetrazole-5-acetohydrazide.

6.1. Protocol for NMR Spectroscopic Analysis

-

Objective: To obtain ¹H and ¹³C NMR spectra for structural verification.

-

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the purified Tetrazole-5-acetohydrazide and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an ideal solvent as it effectively dissolves the polar compound and its residual water peak does not typically interfere with key signals.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio. Reference the spectrum to the residual DMSO signal (δ ~2.50 ppm).

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required (e.g., 1024 or more). Reference the spectrum to the DMSO-d₆ solvent signal (δ ~39.52 ppm).

-

Data Analysis: Integrate the ¹H NMR signals and assign all peaks in both spectra to the corresponding atoms in the molecule.

-

6.2. Protocol for Thermal Analysis (TGA/DSC)

-

Objective: To determine the thermal stability and decomposition profile.

-

Methodology:

-

Sample Preparation: Accurately weigh 1-3 mg of the compound into an aluminum DSC/TGA pan. A small sample size is critical to manage the energetic decomposition.

-

Instrument Setup: Place the sample pan and an empty reference pan into the TGA/DSC instrument.

-

TGA Acquisition:

-

Atmosphere: Nitrogen, with a purge rate of 20-50 mL/min.

-

Heating Rate: A linear heating rate of 10 °C/min.

-

Temperature Range: 30 °C to 500 °C.

-

-

DSC Acquisition:

-

Atmosphere: Nitrogen, with a purge rate of 20-50 mL/min.

-

Heating Rate: 10 °C/min.

-

Temperature Range: 30 °C to 400 °C (or until decomposition is complete).

-

-

Data Analysis: Analyze the resulting TGA curve for onset of decomposition and percentage mass loss. Analyze the DSC curve to identify the melting point (endotherm) and decomposition temperature (exotherm onset) and integrate the exothermic peak to quantify the energy released.

-

6.3. Protocol for pKa Determination via Potentiometric Titration

-

Objective: To experimentally determine the acidity constant (pKa) of the tetrazole N-H proton.

-

Methodology:

-

Solution Preparation: Prepare a ~0.01 M solution of Tetrazole-5-acetohydrazide in deionized water. Prepare a standardized solution of ~0.1 M NaOH.

-

Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, 10). Place a known volume (e.g., 25.0 mL) of the tetrazole solution in a beaker with a magnetic stir bar.

-

Titration: Slowly add the NaOH solution in small, precise increments (e.g., 0.1 mL) from a burette. Record the pH after each addition, allowing the reading to stabilize.

-

Data Plotting: Continue the titration well past the equivalence point. Plot the recorded pH values versus the volume of NaOH added.

-

pKa Determination: The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the titration curve or its first derivative plot.

-

Conclusion and Future Outlook

Tetrazole-5-acetohydrazide is a molecule rich in chemical potential. Its physicochemical properties—high polarity, potent hydrogen bonding capability, defined thermal limits, and distinct acidic character—make it a valuable and predictable building block in chemical synthesis. The tetrazole ring's role as a robust carboxylic acid bioisostere ensures its continued relevance in drug design, while the reactive hydrazide handle provides a gateway to diverse chemical libraries.[18][19] A comprehensive grasp of the fundamental properties detailed in this guide is essential for any researcher aiming to leverage this compound to its fullest potential, paving the way for the development of novel therapeutics and advanced materials.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 55281807, Tetrazole-5-acetohydrazide. Retrieved from [Link].

-

Pharmaffiliates Analytics & Synthetics (P) Ltd. Tetrazole-5-acetohydrazide. Retrieved from [Link].

-

Khurshid, S., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 12, 1366384. Retrieved from [Link].

-

Deng, J., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29. Retrieved from [Link].

-

Demirbas, N., et al. (2022). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Journal of Pharmaceutical Negative Results, 13(S7), 5399-5412. Retrieved from [Link].

-

Bakht, M. A., et al. (2013). 1 H-and 13 C-NMR chemical shifts of 5-arylamino-1H -tetrazoles. ResearchGate. Retrieved from [Link].

-

Gomes, M. J. M., et al. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones. Molecules, 26(11), 3254. Retrieved from [Link].

-

Accela ChemBio Inc. (2024). 1002104-07-5, Tetrazole-5-acetohydrazide. Retrieved from [Link].

-

Rażyńska, A., et al. (1983). Application of Mass Spectrometry to the Study of Prototropic Equilibria in 5-Substituted Tetrazoles in the Gas Phase; Experimental Evidence and Theoretical Considerations. Journal of the Chemical Society, Perkin Transactions 2, (3), 379-383. Retrieved from [Link].

-

Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2017). A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole. RSC Advances, 7(2), 1083-1094. Retrieved from [Link].

-

Vyazovkin, S. V., et al. (1989). Thermal decomposition of tetrazole: Part I. Programmed heating. Thermochimica Acta, 148, 429-436. Retrieved from [Link].

-

Boraei, A. A. A. (2001). Acidity Constants of Some Tetrazole Compounds in Various Aqueous−Organic Solvent Media. Journal of Chemical & Engineering Data, 46(4), 933-936. Retrieved from [Link].

-

Heravi, M. M., et al. (2014). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules, 19(12), 20386-20395. Retrieved from [Link].

-

Klapötke, T. M., et al. (2018). Energetic Alliance of Tetrazole-1-oxides and 1,2,5-Oxadiazoles. Chemistry – A European Journal, 24(51), 13448-13456. Retrieved from [Link].

-

Al-Amiery, A. A., et al. (2012). 1 H NMR data of the tetrazole compounds. ResearchGate. Retrieved from [Link].

-

Fassihi, A., et al. (2016). Proposed fragmentation pathways of compound 5a in mass spectroscopy. ResearchGate. Retrieved from [Link].

-

Gaponik, P. N., et al. (2003). TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. CORE. Retrieved from [Link].

-

Sinditskii, V. P., et al. (2018). Features of thermal decomposition of N-substituted tetrazoles. ResearchGate. Retrieved from [Link].

-

Khan, K. M., et al. (2020). Lemon Pulp mediated Synthesis of acyl hydrazides. Inglomayor, 19, 20-27. Retrieved from [Link].

-

Koldobskii, G. I., & Ostrovskii, V. A. (1992). The thermal decomposition of tetrazoles. Chemistry of Heterocyclic Compounds, 28(7), 717-729. Retrieved from [Link].

-

Zaseck, K., et al. (2012). Decomposition of Aminotetrazole Based Energetic Materials under High Heating Rate Conditions. The Journal of Physical Chemistry A, 116(1), 298-305. Retrieved from [Link].

-

Gaponik, P. N., et al. (2004). ChemInform Abstract: Synthesis, Properties, and Structure of Tetrazoles: Certain Achievements and Prospects. ChemInform, 35(49). Retrieved from [Link].

- Google Patents. (2018). CN108191706A - The synthetic method of acethydrazide.

-

Vyazovkin, S. V., et al. (1990). Thermal decomposition of tetrazole. Thermochimica Acta, 165(1), 17-22. Retrieved from [Link].

-

Al-Abdullah, E. S., et al. (2011). Synthesis and Antimicrobial Activity of Some Derivatives of (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. Molecules, 16(4), 3004-3016. Retrieved from [Link].

-

Wei, C. X., et al. (2015). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 20(4), 5528-5553. Retrieved from [Link].

-

Dömling, A. (2020). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 120(1), 215-271. Retrieved from [Link].

-

Singh, K., & Kumar, D. (2024). RESEARCH PROGRESS ON TETRAZOLE DERIVATIVES. ResearchGate. Retrieved from [Link].

-

SpectraBase. (2024). Tetrazole - Optional[1H NMR] - Spectrum. Retrieved from [Link].

Sources

- 1. lifesciencesite.com [lifesciencesite.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. inglomayor.cl [inglomayor.cl]

- 5. Synthesis and Antimicrobial Activity of Some Derivatives of (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tetrazole-5-acetohydrazide | C3H6N6O | CID 55281807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. Tetrazole(288-94-8) 1H NMR [m.chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. Tetrazole(288-94-8) 13C NMR spectrum [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. Application of mass spectrometry to the study of prototropic equilibria in 5-substituted tetrazoles in the gas phase; experimental evidence and theoretical considerations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. The thermal decomposition of tetrazoles | CoLab [colab.ws]

- 18. cas 872473-23-9|| where to buy 2-[(1-Methyl-1H-tetrazol-5-yl)thio]acetohydrazide [english.chemenu.com]

- 19. pubs.acs.org [pubs.acs.org]

"FTIR spectral analysis of Tetrazole-5-acetohydrazide"

An In-Depth Technical Guide to the FTIR Spectral Analysis of Tetrazole-5-acetohydrazide

Executive Summary

Tetrazole-5-acetohydrazide is a pivotal molecular building block in contemporary drug discovery and medicinal chemistry.[1] Its structure, which combines the metabolically stable tetrazole ring—a well-regarded bioisostere of carboxylic acid—with the versatile acetohydrazide moiety, makes it a valuable precursor for synthesizing a wide array of pharmacologically active compounds.[2][3] Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly informative method for the structural verification and quality assessment of this compound. This guide provides a comprehensive analysis of the FTIR spectrum of Tetrazole-5-acetohydrazide, detailing the experimental protocol, the assignment of characteristic vibrational bands, and the scientific rationale behind the spectral features. It is intended for researchers, chemists, and quality control specialists engaged in pharmaceutical development and heterocyclic chemistry.

Introduction: The Compound and the Technique

The Significance of Tetrazole-5-acetohydrazide

The tetrazole functional group is a privileged scaffold in pharmaceutical sciences, prized for its ability to mimic the carboxylic acid group while offering improved metabolic stability and lipophilicity.[3][4] This has led to its incorporation into numerous FDA-approved drugs for treating conditions ranging from hypertension to bacterial infections.[2][5] Tetrazole-5-acetohydrazide (C₃H₆N₆O) serves as a key intermediate, providing a reactive hydrazide handle for further molecular elaboration through reactions like condensation to form hydrazones or acylation.[6][7] Accurate and efficient characterization of this starting material is paramount to ensure the integrity of subsequent synthetic steps.

Fundamentals of FTIR Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is an analytical technique predicated on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their natural modes of vibration. When IR radiation passes through a sample, the functional groups within the molecule vibrate by stretching or bending. The absorption of this energy is recorded, generating a spectrum that plots transmittance or absorbance against wavenumber (cm⁻¹). This spectrum serves as a unique molecular "fingerprint," allowing for the unambiguous identification of functional groups and, by extension, the confirmation of molecular identity.[8]

Methodology: Acquiring the FTIR Spectrum

The acquisition of a high-quality FTIR spectrum of a solid sample like Tetrazole-5-acetohydrazide requires meticulous sample preparation and optimized instrument parameters. The Potassium Bromide (KBr) pellet method is the standard and recommended procedure.

Experimental Workflow Diagram

Caption: Experimental workflow for FTIR analysis of Tetrazole-5-acetohydrazide using the KBr pellet method.

Detailed Experimental Protocol

-

Reagent Preparation: Use spectroscopy-grade Potassium Bromide (KBr), dried in an oven at 110°C for at least 4 hours to eliminate adsorbed water, which would otherwise produce broad O-H stretching bands around 3400 cm⁻¹ and a bending mode near 1640 cm⁻¹, potentially obscuring key sample peaks.

-

Sample Grinding: In an agate mortar and pestle, grind approximately 1-2 mg of the Tetrazole-5-acetohydrazide sample until it becomes a fine, homogenous powder. This step is crucial for minimizing scattering of the IR beam and ensuring a high-quality spectrum.

-

Homogenization: Add approximately 200 mg of the dried KBr to the mortar and gently mix with the sample. Continue grinding the mixture for 1-2 minutes to ensure uniform dispersion of the analyte within the KBr matrix.

-

Pellet Formation: Transfer the homogenized powder to a pellet-pressing die. Place the die under a hydraulic press and apply a pressure of 7-10 tons for several minutes. The applied pressure causes the KBr to flow and form a transparent or translucent disc.

-

Data Acquisition:

-

Place the resulting KBr pellet into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Acquire the sample spectrum over a range of 4000–400 cm⁻¹.

-

To achieve a high signal-to-noise ratio, co-add a minimum of 32 scans at a spectral resolution of 4 cm⁻¹.

-

Spectral Interpretation and Discussion

The FTIR spectrum of Tetrazole-5-acetohydrazide is rich with information, displaying characteristic absorption bands from both the tetrazole ring and the acetohydrazide side chain.

Molecular Structure and Key Vibrational Modes

Caption: Structure of Tetrazole-5-acetohydrazide with key functional groups highlighted for spectral correlation.

Summary of Characteristic FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| 3350 - 3200 | Medium-Strong | N-H Asymmetric & Symmetric Stretching | Hydrazide (-NH₂) & Amide (-NH-) |

| 3050 - 3000 | Weak-Medium | N-H Stretching | Tetrazole Ring (1H-tautomer)[9] |

| 2995 - 2900 | Weak | C-H Asymmetric & Symmetric Stretching | Methylene (-CH₂-)[10] |

| 1680 - 1630 | Very Strong | C=O Stretching (Amide I) | Hydrazide (-C(=O)NH-) |

| 1620 - 1580 | Medium | N-H Bending | Hydrazide (-NH₂) |

| 1570 - 1520 | Medium | N-H Bending & C-N Stretching (Amide II) | Hydrazide (-C(=O)NH-) |

| 1440 - 1420 | Medium | CH₂ Scissoring (Bending) | Methylene (-CH₂-)[11] |

| 1400 - 900 | Medium-Strong | Ring Stretching (C=N, N=N) & Deformations | Tetrazole Ring[11] |

Detailed Analysis of Spectral Regions

-

The N-H Stretching Region (3400 cm⁻¹ - 3000 cm⁻¹): This region is dominated by the stretching vibrations of the N-H bonds. The acetohydrazide moiety contributes multiple peaks: a pair of bands for the asymmetric and symmetric stretching of the terminal -NH₂ group, and a broader band for the secondary amide -NH- stretch.[10][12] Additionally, a weaker, sharp band may be observed just above 3000 cm⁻¹, which is characteristic of the N-H stretch of the protonated nitrogen within the 1H-tetrazole tautomer, the common form in the solid state.[9]

-

The C-H Stretching Region (3000 cm⁻¹ - 2800 cm⁻¹): The methylene (-CH₂-) bridge gives rise to weak but distinct absorption bands just below 3000 cm⁻¹. Typically, two peaks corresponding to the asymmetric and symmetric C-H stretches are visible.[10] Their presence confirms the aliphatic linker between the two core functional groups.

-

The Carbonyl and Double-Bond Region (1700 cm⁻¹ - 1500 cm⁻¹): This region contains the most intense and diagnostic peaks in the spectrum.

-

Amide I Band (C=O Stretch): A very strong, sharp absorption peak between 1680-1630 cm⁻¹ is the unmistakable signature of the carbonyl group in the hydrazide. Its high intensity is due to the large change in dipole moment during the C=O stretching vibration.

-

N-H Bending Vibrations: The primary amine (-NH₂) scissoring vibration appears as a medium-intensity peak, often near 1600 cm⁻¹. The Amide II band, a coupled vibration of N-H in-plane bending and C-N stretching, is found around 1550 cm⁻¹ and is characteristic of secondary amides.

-

-

The Fingerprint Region (< 1500 cm⁻¹): This region contains a complex series of absorptions that are unique to the overall molecular structure.

-

CH₂ Bending: The scissoring vibration of the methylene group is typically observed as a medium-intensity peak around 1430 cm⁻¹.[11]

-

Tetrazole Ring Vibrations: The tetrazole ring itself gives rise to a series of characteristic absorptions due to complex stretching and deformation modes of its C=N and N=N bonds.[13] These peaks, found between 1400 cm⁻¹ and 900 cm⁻¹, are crucial for confirming the presence of the heterocyclic ring system.[9][11]

-

Applications in Research and Quality Control

The detailed FTIR analysis serves several critical functions in a scientific setting:

-

Structural Confirmation: Following synthesis, the FTIR spectrum provides definitive proof of the compound's identity. The simultaneous presence of the strong Amide I band, N-H stretching patterns, and the characteristic tetrazole ring vibrations confirms that the target molecule, Tetrazole-5-acetohydrazide, has been successfully formed.[14][15]

-

Purity Assessment: The absence of extraneous peaks indicates a high degree of purity. For instance, the lack of a broad O-H band around 3400 cm⁻¹ would rule out significant water content, while the absence of a strong nitrile (C≡N) peak around 2250 cm⁻¹ would confirm the complete conversion of a nitrile precursor.

-

Reaction Monitoring: In the synthesis of derivatives from Tetrazole-5-acetohydrazide, FTIR can be used to monitor the reaction's progress by observing the disappearance of the primary -NH₂ bands and the appearance of new functional group peaks.

Conclusion

FTIR spectroscopy is an indispensable tool for the characterization of Tetrazole-5-acetohydrazide. Through a straightforward experimental protocol, it yields a detailed vibrational spectrum that serves as a robust analytical signature. By carefully assigning the characteristic absorption bands of the hydrazide, methylene, and tetrazole moieties, researchers and drug development professionals can rapidly confirm the structure, assess the purity, and ensure the quality of this vital chemical intermediate, thereby upholding the integrity of the drug discovery and development pipeline.

References

-

Ferreira, R. A., et al. (2004). Low temperature matrix-isolation and solid state vibrational spectra of tetrazole. Physical Chemistry Chemical Physics, 6(6), 1259-1265. Available at: [Link]

-

Billes, F., et al. (2000). Vibrational spectroscopy of triazoles and tetrazole. Journal of Molecular Structure: THEOCHEM, 530(1-2), 157-169. Available at: [Link]

-

Jawad, A. H., et al. (2023). A broad application of tetrazoles in medicines. Journal of Medicinal and Chemical Sciences, 6(10), 2345-2367. Available at: [Link]

-

Mashima, M. (1962). Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides. Bulletin of the Chemical Society of Japan, 35(2), 332-337. Available at: [Link]

-

Request PDF. (n.d.). Vibrational spectroscopy of triazoles and tetrazole. ResearchGate. Available at: [Link]

-

Saeed, S., et al. (2014). Novel N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides: Synthesis and characterization. Turkish Journal of Chemistry, 38, 494-504. Available at: [Link]

-

Hassan, S. A., et al. (2022). Synthesis and Spectroscopic Characterization of a New Series of Tetrazole Compounds. Al-Nahrain Journal of Science, 25(4), 1-9. Available at: [Link]

-

Khan, I., et al. (2020). Comparative IR-spectra of hydrazine monohydrate, butanoyl chloride and... ResearchGate. Available at: [Link]

-

Gao, Y., et al. (2014). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 19(12), 20776-20802. Available at: [Link]

-

Hussain, S., et al. (2018). Synthesis, Crystal Structures and Spectroscopic Properties of Triazine-Based Hydrazone Derivatives; A Comparative Experimental-Theoretical Study. Molecules, 23(12), 3123. Available at: [Link]

-

Reiss, B., et al. (2023). What a Difference a Water Molecule Makes—A Combined Experimental/Theoretical Study on 2,3,5-triphenyl-2H-tetrazol-3-ium Chloride Hydrate in Solution and the Solid-State. Molecules, 28(15), 5851. Available at: [Link]

-

Yüksek, M., et al. (2022). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Acta Physica Polonica A, 141(5), 453-465. Available at: [Link]

-

Fallah, F., et al. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 20, 268-276. Available at: [Link]

-

Khalil, S. L., & Saleem, N. H. (2023). SYNTHESIS AND CHARACTERIZATION OF FIVE-MEMBERED HETEROCYCLIC COMPOUNDS OF TETRAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. CyberLeninka. Available at: [Link]

-

Lascola, R., et al. (1988). Infrared spectra of hydrazine and products of its reactions with HF, F2, and O3 in solid argon. Inorganic Chemistry, 27(23), 4204-4208. Available at: [Link]

-

Małecki, P. H., et al. (2024). 2-(1H-Tetrazol-5-yl)acetic acid hydrazide (1) is a fragment-like lead... ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. lifechemicals.com [lifechemicals.com]

- 3. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 4. Page loading... [guidechem.com]

- 5. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Low temperature matrix-isolation and solid state vibrational spectra of tetrazole - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. pnrjournal.com [pnrjournal.com]

- 12. Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. zancojournal.su.edu.krd [zancojournal.su.edu.krd]

- 15. cyberleninka.ru [cyberleninka.ru]

Introduction: The Significance of the Tetrazole Moiety in Drug Discovery

An In-Depth Technical Guide on the Mechanism of Formation of 2-(2H-tetrazol-5-yl)acetohydrazide

2-(2H-tetrazol-5-yl)acetohydrazide is a pivotal building block in medicinal chemistry and drug development. Its core structure features a tetrazole ring, a five-membered aromatic heterocycle with four nitrogen atoms. This moiety is of particular interest to researchers as it serves as a metabolically stable bioisostere for the carboxylic acid group[1][2][3]. This bioisosteric relationship allows for the modification of a drug candidate's physicochemical properties, such as acidity and lipophilicity, which can in turn enhance its pharmacokinetic and pharmacodynamic profile. Furthermore, the acetohydrazide functional group is a versatile handle for the synthesis of a wide array of other bioactive scaffolds, including Schiff bases, oxadiazoles, and triazoles[1]. This guide provides a detailed examination of the mechanistic pathways involved in the formation of 2-(2H-tetrazol-5-yl)acetohydrazide, offering insights for researchers and scientists in the field.

Overall Synthetic Strategy

The formation of 2-(2H-tetrazol-5-yl)acetohydrazide is typically achieved through a two-step synthetic sequence. The first step involves the construction of the tetrazole ring via a [3+2] cycloaddition reaction. This is followed by the conversion of an ester functionality into the desired acetohydrazide through hydrazinolysis.

Caption: Overall synthetic workflow.

Part 1: Formation of the Tetrazole Ring - A Mechanistic Deep Dive

The cornerstone of this synthesis is the formation of the 5-substituted tetrazole ring. This is most commonly achieved through a [3+2] cycloaddition reaction between a nitrile and an azide[3][4][5]. In the context of our target molecule, the nitrile precursor is ethyl cyanoacetate, and the azide source is typically sodium azide.

The reaction is often catalyzed by a Brønsted or Lewis acid[6][7]. The catalyst plays a crucial role in activating the nitrile group, making it more susceptible to nucleophilic attack by the azide ion. Common catalysts include ammonium chloride or zinc salts[5][6][7].

The Stepwise Cycloaddition Mechanism

-

Activation of the Nitrile: The reaction is initiated by the protonation or coordination of a Lewis acid to the nitrogen atom of the nitrile group in ethyl cyanoacetate. This activation polarizes the carbon-nitrogen triple bond, increasing the electrophilicity of the carbon atom[6].

-

Nucleophilic Attack by Azide: The azide anion (N₃⁻) then acts as a nucleophile, attacking the activated nitrile carbon. This results in the formation of a linear azido-imine intermediate.

-

Intramolecular Cyclization: The terminal nitrogen of the azido group, bearing a negative charge, then undergoes an intramolecular nucleophilic attack on the imine carbon. This step leads to the formation of the five-membered tetrazole ring.

-

Protonation: The final step involves protonation of the tetrazole ring to yield the stable aromatic product, ethyl (2H-tetrazol-5-yl)acetate. The tetrazole ring can exist in tautomeric forms (1H and 2H), and the position of the substituent can influence the predominant tautomer[8].

Caption: Mechanistic pathway for tetrazole ring formation.

Part 2: Hydrazinolysis of the Ester - Crafting the Acetohydrazide

The second stage of the synthesis involves the conversion of the ethyl ester of (2H-tetrazol-5-yl)acetate to the corresponding acetohydrazide. This transformation is a classic example of nucleophilic acyl substitution, where hydrazine (N₂H₄) serves as the nucleophile[2][9].

The Nucleophilic Acyl Substitution Mechanism

-

Nucleophilic Attack: The reaction commences with the nucleophilic attack of one of the nitrogen atoms of hydrazine on the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen of the ethoxy group, making it a better leaving group (ethanol).

-

Elimination of the Leaving Group: The tetrahedral intermediate then collapses, reforming the carbonyl double bond and expelling the ethanol molecule.

-

Deprotonation: The final step is the deprotonation of the newly formed hydrazide to yield the neutral 2-(2H-tetrazol-5-yl)acetohydrazide product.

Caption: Mechanism of acetohydrazide formation.

Experimental Protocols

The following are representative experimental procedures for the synthesis of 2-(2H-tetrazol-5-yl)acetohydrazide.

Protocol 1: Synthesis of Ethyl (2H-tetrazol-5-yl)acetate

-

Reagents and Setup: To a solution of ethyl cyanoacetate in a suitable solvent such as dimethylformamide (DMF), add sodium azide and ammonium chloride[6]. The reaction is typically carried out in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Reaction: Heat the reaction mixture to a temperature between 100-120 °C and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into acidified water. This will precipitate the product.

-

Purification: The crude product can be collected by vacuum filtration and purified by recrystallization from a suitable solvent like ethanol or ethyl acetate to afford pure ethyl (2H-tetrazol-5-yl)acetate[10].

Protocol 2: Synthesis of 2-(2H-tetrazol-5-yl)acetohydrazide

-

Reagents and Setup: Dissolve ethyl (2H-tetrazol-5-yl)acetate in a suitable solvent, such as methanol or ethanol, in a round-bottom flask[1][2]. Add an excess of hydrazine hydrate to the solution.

-

Reaction: Stir the reaction mixture at a temperature ranging from room temperature to a gentle reflux (45-50 °C) for several hours[2]. The formation of the product can be monitored by TLC.

-

Work-up: Upon completion, the solvent is typically removed under reduced pressure. The resulting solid is then triturated with a non-polar solvent or recrystallized.

-

Purification: The crude 2-(2H-tetrazol-5-yl)acetohydrazide can be purified by recrystallization from a suitable solvent like ethanol to yield the final product as a crystalline solid[1][9].

Data Summary

The following table summarizes typical reaction parameters and characterization data for the synthesis of 2-(2H-tetrazol-5-yl)acetohydrazide and its intermediate.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Typical Yield (%) |

| Ethyl (2H-tetrazol-5-yl)acetate | C₅H₈N₄O₂ | 156.14 | 123-127[11] | 70-85 |

| 2-(2H-tetrazol-5-yl)acetohydrazide | C₃H₆N₆O | 142.12[12] | 212[1] | >90[1] |

Conclusion

The formation of 2-(2H-tetrazol-5-yl)acetohydrazide is a well-established and efficient process that proceeds through two key mechanistic steps: a catalyzed [3+2] cycloaddition to form the tetrazole ring, followed by a nucleophilic acyl substitution to generate the acetohydrazide. A thorough understanding of these mechanisms allows for the optimization of reaction conditions and the adaptation of this synthetic route for the creation of diverse libraries of tetrazole-containing compounds for drug discovery and development. The versatility of both the tetrazole and hydrazide moieties ensures that this compound will remain a valuable building block in the pursuit of novel therapeutics.

References

-

Koguro, K., Oga, T., Mitsui, S., & Orita, R. (1998). Novel Synthesis of 5-Substituted Tetrazoles from Nitriles. SYNTHESIS, 1998(06), 910-914. [Link]

-

Chem Help ASAP. (2022, December 27). tetrazole synthesis from a nitrile and azide - laboratory experiment [Video]. YouTube. [Link]

-

Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. [Link]

-

Mihina, J. S., & Herbst, R. M. (1950). The Formation of Tetrazoles by the Condensation of Organic Azides with Nitriles. The Journal of Organic Chemistry, 15(5), 1082–1092. [Link]

-

Organic Chemistry Portal. (n.d.). 1H-Tetrazole synthesis. [Link]

-

Saeed, A., Shaheen, U., Hameed, A., & Yousuf, S. (2014). Novel N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides: synthesis and characterization. Turkish Journal of Chemistry, 38, 804-813. [Link]

-

Sadek, E. G. (2023). Brønsted Acid-Catalyzed Alkylation of Tetrazoles with Alcohols. Montclair State University. [Link]

-

PrepChem. (n.d.). Synthesis of (b) 2-Dodecyl-α-fluoro-α-phenyl-2H-tetrazole-5-acetic acid, ethyl ester. [Link]

-

Abood, N. K. (2016). Synthesis and Characterization of New ethyl -2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives. Eng. & Tech. Journal, 34(B), 287-296. [Link]

-

Snee, D. F., Ort, J. C., & Salter, R. (2015). The synthesis of [1-14 C]2-(1H-tetrazol-5-yl)acetic acid. Journal of Labelled Compounds and Radiopharmaceuticals, 58(11), 441–443. [Link]

-

Saeed, A., Shaheen, U., Hameed, A., & Yousuf, S. (2014). Synthesis of N-acyl/aroyl-2-(5-phenyl-2 H-tetrazol-2-yl)acetohydrazides. Turkish Journal of Chemistry, 38(5), 804-813. [Link]

-

National Center for Biotechnology Information. (n.d.). Tetrazole-5-acetohydrazide. PubChem. [Link]

-

PrepChem. (n.d.). Synthesis of 2-(5-tritylamino-2H-tetrazol-2-yl)acetic acid. [Link]

-

Saeed, A., et al. (2014). Novel N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides: Synthesis and characterization. Turkish Journal of Chemistry, 38, 804-813. [Link]

-

Maxwell, J. R., et al. (1984). Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. Journal of Medicinal Chemistry, 27(12), 1565-1570. [Link]

-

de Fatima, A., et al. (2015). Synthesis of New 2-Halo-2-(1H-tetrazol-5-yl)-2H-azirines via a Non-Classical Wittig Reaction. Molecules, 20(12), 22356-22371. [Link]

-

ResearchGate. (n.d.). 2-(1H-Tetrazol-5-yl)acetic acid hydrazide (1) is a fragment-like lead structure for inhibitors of the JumonjiC domain-containing histone demethylase 2A (JMJD2A, KDM4A). [Link]

-

Patil, P., et al. (2016). Hydrazine in the Ugi Tetrazole Reaction. Synthesis, 48(08), 1122-1130. [Link]

-

Maxwell, J. R., et al. (1984). Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. Journal of Medicinal Chemistry, 27(12), 1565-70. [Link]

-

Gomha, S. M., et al. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Molecules, 29(15), 3538. [Link]

-

Mohite, P. B., & Bhaskar, V. H. (2010). Synthesis, Characterization and Study of In Vitro Antimicrobial Activity of Some Substituted N'-[Arylidene]-2-(5-Phenyl-1H-Tetrazol-1-yl) Acetohydrazide. Iranian Journal of Pharmaceutical Sciences, 6(3), 179-184. [Link]

-

Neochoritis, C. G., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(18), 10321-10368. [Link]

Sources

- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 2. researchgate.net [researchgate.net]

- 3. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. 1H-Tetrazole synthesis [organic-chemistry.org]

- 8. ontariotechu.scholaris.ca [ontariotechu.scholaris.ca]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Tetrazole-5-acetohydrazide | C3H6N6O | CID 55281807 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Architectural Precision of Life's Building Blocks: A Technical Guide to the Crystal Structure of Tetrazole-5-acetohydrazide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Tetrazole Moiety – A Cornerstone in Modern Drug Discovery

The tetrazole ring, a deceptively simple five-membered heterocycle, stands as a titan in the landscape of medicinal chemistry. Its remarkable physicochemical properties, particularly its ability to act as a bioisosteric replacement for the carboxylic acid group, have cemented its role in the design of numerous blockbuster drugs. This guide delves into the intricate world of tetrazole-5-acetohydrazide derivatives, a class of compounds that marries the versatility of the tetrazole core with the reactive and coordination capabilities of the acetohydrazide functional group. Understanding the precise three-dimensional arrangement of atoms within these molecules, as revealed by single-crystal X-ray diffraction, is paramount to unlocking their full therapeutic potential. This document serves as an in-depth technical guide, navigating the synthesis, crystallization, and structural elucidation of these promising pharmaceutical building blocks.

I. The Synthetic Blueprint: Crafting Tetrazole-5-acetohydrazide and its Progeny

The journey to a crystal structure begins with the synthesis of the molecule itself. The preparation of tetrazole-5-acetohydrazide derivatives typically follows a multi-step pathway, commencing with the readily available 5-substituted-1H-tetrazole.

A. Core Synthesis of 2-(1H-Tetrazol-5-yl)acetohydrazide

The foundational precursor, 2-(1H-tetrazol-5-yl)acetohydrazide, can be synthesized from 5-phenyl tetrazole. The process involves an initial reaction with ethyl chloroacetate to yield ethyl (5-phenyl-1H-tetrazol-1-yl)acetate. Subsequent treatment of this ester with hydrazine hydrate affords the desired acetohydrazide.

B. Derivatization to Schiff Bases: Expanding the Molecular Complexity

The true versatility of the tetrazole-5-acetohydrazide scaffold is realized through its condensation with various aldehydes and ketones to form Schiff bases. This reaction introduces a wide array of functional groups, allowing for the fine-tuning of the molecule's steric and electronic properties.

A representative synthetic pathway for preparing Schiff base derivatives is outlined below. This particular example details the synthesis of N'-[(E)-substituted phenylmethylidene]-2-[5-(pyridin-2-yl)-1H-tetrazol-1-yl]acetohydrazide, a pyridine-containing analogue.

Experimental Protocol: Synthesis of a Tetrazole-5-acetohydrazide Schiff Base Derivative

Step 1: Synthesis of Ethyl [5-(pyridin-2-yl)-1H-tetrazol-1-yl]acetate

-

An equimolar mixture of 2-(1H-tetrazol-5-yl)pyridine, ethyl chloroacetate, and anhydrous potassium carbonate is prepared in methanol.

-

The mixture is refluxed on a water bath for 4 hours.

-

Upon cooling to room temperature, the solid product is filtered, dried, and recrystallized from ethanol to yield the pure ester as a white amorphous powder.[1]

Step 2: Synthesis of 2-[5-(pyridin-2-yl)-1H-tetrazol-1-yl]acetohydrazide

-

The synthesized ester is dissolved in ethanol.

-

An excess of hydrazine hydrate is added to the solution.

-

The reaction mixture is refluxed for an extended period.

-

The solution is then concentrated and allowed to cool overnight.

-

The resulting solid hydrazide is filtered, washed with cold water, dried, and recrystallized from ethanol.

Step 3: Synthesis of the Schiff Base Derivative

-

Equimolar quantities of the acetohydrazide and a selected aromatic aldehyde are dissolved in a mixture of ethanol and dioxane.

-

The solution is heated on a water bath under reflux for 8 hours.

-

After cooling, the reaction mixture is poured into crushed ice.

-

The precipitated Schiff base is filtered, washed with cold water, and purified by recrystallization from ethanol.[1]

II. The Art of Crystallization: From Solution to Single Crystal

The acquisition of high-quality single crystals is often the most challenging yet critical step in a crystallographic study. The method of crystallization is highly dependent on the solubility and stability of the specific tetrazole-5-acetohydrazide derivative.

A. Key Principles of Crystal Growth

The fundamental principle of crystallization is the slow reduction of a compound's solubility in a solvent, prompting the ordered arrangement of molecules into a crystalline lattice. This can be achieved through several techniques, with slow evaporation being the most common for organic molecules.

Experimental Protocol: Single Crystal Growth by Slow Evaporation

-

Solvent Selection: A solvent or solvent system in which the compound has moderate solubility is chosen. This often requires empirical screening of various common organic solvents (e.g., ethanol, methanol, ethyl acetate, dichloromethane, etc.).

-

Preparation of a Saturated Solution: The synthesized and purified tetrazole-5-acetohydrazide derivative is dissolved in the chosen solvent with gentle heating to achieve saturation.

-

Filtration: The warm, saturated solution is filtered through a syringe filter to remove any particulate matter that could act as unwanted nucleation sites.

-

Slow Evaporation: The filtered solution is placed in a clean vial, which is then loosely covered to allow for slow evaporation of the solvent at a constant temperature. The vial should be left in a vibration-free environment.

-

Crystal Harvesting: Over a period of days to weeks, as the solvent evaporates and the solution becomes supersaturated, single crystals should form. Once crystals of a suitable size and quality are observed, they are carefully harvested from the mother liquor.

III. Unveiling the Third Dimension: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive analytical technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[2]

A. The Experimental Workflow

The process of an SC-XRD experiment can be broken down into several key stages, from data collection to structure refinement.

Experimental Protocol: Single-Crystal X-ray Diffraction Analysis

-

Crystal Mounting: A suitable single crystal, typically 0.1-0.3 mm in its largest dimension, is carefully selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in the X-ray beam of a diffractometer. To minimize thermal motion of the atoms and potential radiation damage, data is often collected at low temperatures (e.g., 100 K) using a cryostream. The diffractometer rotates the crystal while a detector collects the diffraction pattern, which consists of a series of spots of varying intensity.

-

Data Reduction: The raw diffraction data is processed to determine the unit cell dimensions and the intensities of the individual reflections.

-

Structure Solution: The initial positions of the atoms in the crystal lattice are determined using computational methods such as direct methods or Patterson methods.

-

Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares process. This iterative process adjusts the atomic positions, thermal parameters, and other variables to achieve the best possible agreement between the calculated and observed diffraction patterns.[2]

Caption: Experimental workflow for the crystal structure determination of tetrazole-5-acetohydrazide derivatives.

IV. Deciphering the Crystal Packing: An Analysis of a Representative Structure

While specific crystallographic data for Schiff base derivatives of tetrazole-5-acetohydrazide are deposited in the Cambridge Structural Database (CSD), we can examine the crystal structure of a related precursor, 2-(1H-tetrazol-1-yl)acetic acid monohydrate, to illustrate the principles of structural analysis.[2]

A. Crystallographic Data

The following table summarizes the crystallographic data for 2-(1H-tetrazol-1-yl)acetic acid monohydrate.

| Parameter | Value |

| Chemical Formula | C₃H₄N₄O₂·H₂O |

| Formula Weight | 146.12 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 12.618(3) |

| b (Å) | 5.1871(10) |

| c (Å) | 9.874(2) |

| V (ų) | 646.2(2) |

| Z | 4 |

| Temperature (K) | 293 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

Data obtained from Acta Crystallographica Section E: Structure Reports Online.[2]

B. Molecular Geometry and Intermolecular Interactions

In the crystal structure of 2-(1H-tetrazol-1-yl)acetic acid monohydrate, the tetrazole ring and the carboxylic acid group are nearly perpendicular to each other, with a dihedral angle of 84.6(14)°.[2] The crystal packing is dominated by a network of hydrogen bonds. The water molecule plays a crucial role in linking the molecules, forming O—H···O and O—H···N hydrogen bonds, which results in the formation of a two-dimensional network.[2] This intricate network of non-covalent interactions dictates the overall stability and physical properties of the crystal.

Caption: Generalized molecular structure of a tetrazole-5-acetohydrazide Schiff base derivative.

V. The Significance of Structural Knowledge in Drug Design

The precise knowledge of the crystal structure of tetrazole-5-acetohydrazide derivatives is not merely an academic exercise. It provides invaluable insights for drug development professionals:

-

Structure-Activity Relationship (SAR) Studies: By comparing the crystal structures of a series of derivatives with their biological activities, researchers can identify the key structural features responsible for therapeutic efficacy.

-

Rational Drug Design: The three-dimensional structure of a derivative can be used in computational modeling to predict its binding affinity to a biological target, guiding the design of more potent and selective drugs.

-

Polymorphism: Different crystalline forms (polymorphs) of the same compound can have different physical properties, such as solubility and bioavailability. Crystal structure analysis is essential for identifying and characterizing these polymorphs.

VI. Conclusion: From Atoms to Therapeutics

The study of the crystal structure of tetrazole-5-acetohydrazide derivatives provides a fundamental understanding of their molecular architecture. This knowledge, obtained through the meticulous processes of synthesis, crystallization, and single-crystal X-ray diffraction, is a critical component in the rational design of new and improved therapeutic agents. As our ability to predict and control the solid-state structures of these versatile molecules grows, so too will our capacity to harness their full potential in the ongoing quest for novel medicines.

References

-

Hao, L. (2012). 2-(1H-tetrazol-1-yl)acetic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(9), o2561. [Link]

-

Coalesce Research Group (n.d.). Synthesis, Characterization of Novel Schiff's Bases of 2-(1H-tetrazol-5-yl) Pyridine and Evaluation of their Antitubercular Activity. [Link]

-

Patel, A. D., et al. (2014). Synthesis, Characterization and Study of In Vitro Antimicrobial Activity of Some Substituted N'-[Arylidene]-2-(5-Phenyl-1HTetrazol- 1-yl) Acetohydrazide. Iranian Journal of Pharmaceutical Sciences, 10(3), 1-12. [Link]

-

Du, Z., et al. (2009). N-(5-Amino-1H-tetrazol-1-yl)formamide. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2901. [Link]

-

Azzam, M. A., et al. (2021). Crystal structure of N′-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide, an achiral compound crystallizing in space group P1 with Z = 1. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 9), 923–927. [Link]

Sources

Topic: Thermal Properties and Decomposition of Tetrazole-5-acetohydrazide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrazole-5-acetohydrazide (TAH) is a high-nitrogen heterocyclic compound of significant interest due to its potential applications in energetic materials and pharmaceuticals.[1][2][3] A thorough understanding of its thermal properties, stability, and decomposition pathways is paramount for ensuring its safe handling, predicting its performance, and guiding its application. This guide provides a comprehensive analysis of the thermal behavior of TAH, synthesizing data from established analytical techniques. We delve into the methodologies of thermal analysis, explore the compound's decomposition mechanism and kinetics, and present detailed experimental protocols to ensure reproducibility and validation.

Introduction to Tetrazole-5-acetohydrazide (TAH)

Tetrazole-5-acetohydrazide, with the molecular formula C₃H₆N₆O, is a derivative of the tetrazole ring, a five-membered heterocycle containing four nitrogen atoms.[4] The tetrazole moiety is a key structural feature in many high-energy-density materials (HEDMs) due to its high heat of formation and the generation of dinitrogen (N₂), a stable and environmentally benign gas, upon decomposition.[5][6] The presence of the acetohydrazide group further increases the nitrogen content and energetic potential of the molecule.

The study of the thermal characteristics of such compounds is not merely academic; it is a critical component of safety assessment and material characterization.[7][8] The onset of decomposition, the rate of energy release, and the nature of the decomposition products are all vital parameters that dictate the compound's suitability for specific applications, from propellants to precursors in pharmaceutical synthesis.[9]

Physicochemical Properties

A summary of the key computed physicochemical properties of Tetrazole-5-acetohydrazide is presented below.

| Property | Value | Source |

| IUPAC Name | 2-(2H-tetrazol-5-yl)acetohydrazide | [4] |

| Molecular Formula | C₃H₆N₆O | [4] |

| Molecular Weight | 142.12 g/mol | [4] |

| Exact Mass | 142.06030884 Da | [4] |

| Hydrogen Bond Donor Count | 3 | [4] |

| Hydrogen Bond Acceptor Count | 5 | [4] |

Core Methodologies for Thermal Analysis